molecular formula C20H25NO B11553914 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine

1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine

Cat. No.: B11553914
M. Wt: 295.4 g/mol
InChI Key: QSNFULORGUFNHL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine is an organic compound that belongs to the class of amines It features a methoxyphenyl group and a phenylcyclopentylmethyl group attached to a methanamine backbone

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable reagent such as methylmagnesium bromide to form 4-methoxyphenylmethanol.

    Cyclopentylmethylation: The 4-methoxyphenylmethanol is then reacted with cyclopentylmethyl bromide in the presence of a base like potassium carbonate to form 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanol.

    Amination: The final step involves the conversion of the alcohol group to an amine group using reagents such as ammonia or an amine source under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or as an analgesic.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity and interaction with these targets help elucidate its mechanism of action.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-[(1-phenylcyclopent

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]methanamine

InChI

InChI=1S/C20H25NO/c1-22-19-11-9-17(10-12-19)15-21-16-20(13-5-6-14-20)18-7-3-2-4-8-18/h2-4,7-12,21H,5-6,13-16H2,1H3

InChI Key

QSNFULORGUFNHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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